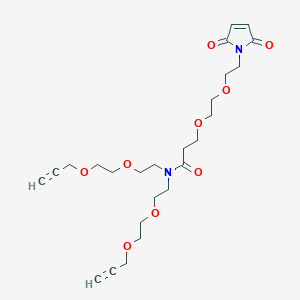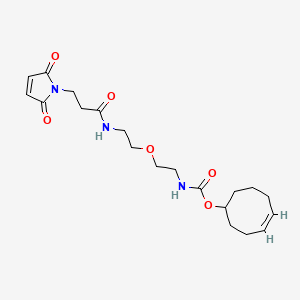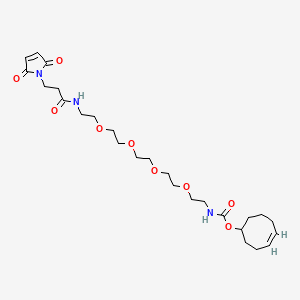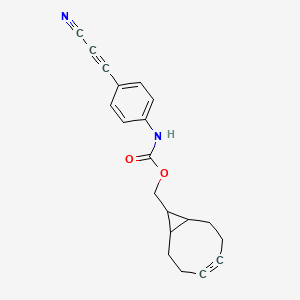
Apn-bcn
Vue d'ensemble
Description
Apn-bcn is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Apn-bcn suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apn-bcn including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Advanced Practice Nursing (APN) in Healthcare
- APN in Long-Term Care Facilities : APNs have significantly improved clinical outcomes in nursing home residents, addressing issues like incontinence, pressure ulcers, depression, and aggressive behavior (Ryden et al., 2000).
- APN-Nurse Researcher Collaborative Model : Collaboration between APNs and nurse researchers enhances practice-relevant nursing research and promotes research-based practice (Goldberg & Moch, 1998).
Biocatalytic Nanomaterials (BCNs) in Biomedical Applications
- Amphiphilic Plasmonic Micelle-Like Nanoparticles (APMNs) : APMNs, a type of BCN, show potential in bioimaging and photothermal therapy of cancer (He et al., 2013).
- Biocatalytic Nanomaterials for Bacterial Disinfection : BCNs offer new pathways for antibacterial therapies, showing higher biocatalytic performance and stability compared to natural enzymes (Fan et al., 2021).
APN in Research and Education
- Integration of APNs in Research : Incorporating APNs in research environments builds capacity and advances nursing science (Montgomery et al., 2021).
- Mentoring APNs in Research : Programs combining research training and mentorship for APNs facilitate research relevant to their practice (Leung et al., 2011).
APN and BCN in Cancer Research
- APN as a Target for Cancer Chemotherapy : APN, also known as CD13, is being explored as a target for anti-cancer therapy (Wickström et al., 2011).
- Baicalin (BCN) in Enhancing Hyperthermia-Induced Apoptosis : BCN augments apoptosis in cancer therapy, particularly in combination with hyperthermia treatments (Zakki et al., 2018).
Adiponectin (APN) in Obesity-Related Cancers
- Adiponectin and Obesity-Related Cancers : Research on the role of APN in obesity-related cancers, like breast cancer and colorectal cancer, has been conducted in Kurdistan-Iraq (Khaleel et al., 2021).
Propriétés
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[4-(2-cyanoethynyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c21-13-5-6-15-9-11-16(12-10-15)22-20(23)24-14-19-17-7-3-1-2-4-8-18(17)19/h9-12,17-19H,3-4,7-8,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFSPHYGKPNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (4-(cyanoethynyl)phenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



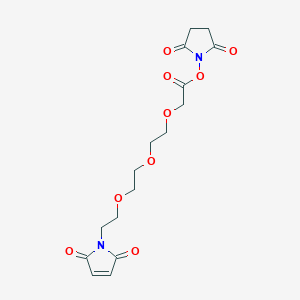
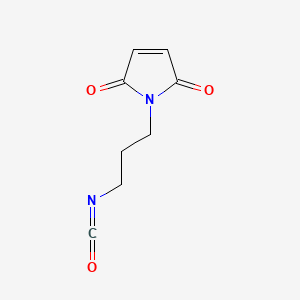
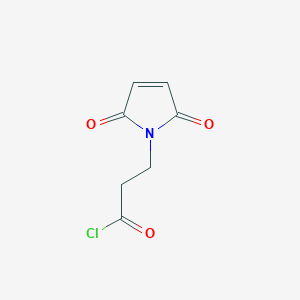
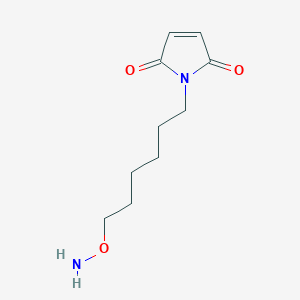
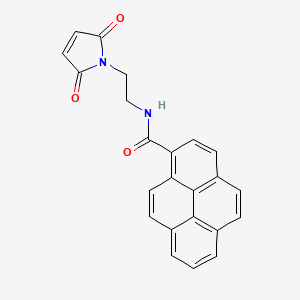
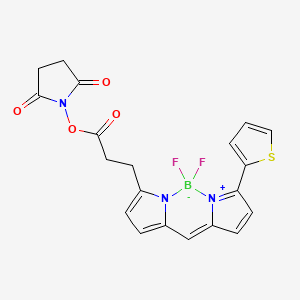
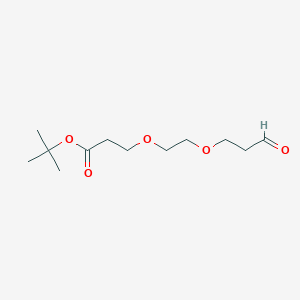
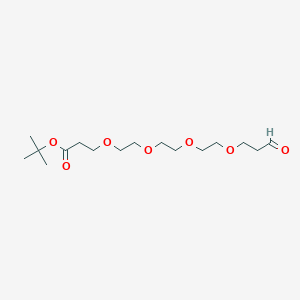
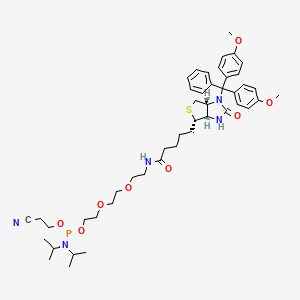
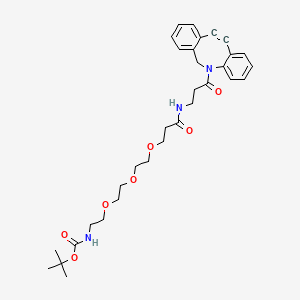
![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)
